Cas no 190957-76-7 (furo3,2-cpyridine-4-carbonitrile)
furo3,2-cpyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Furo[3,2-c]pyridine-4-carbonitrile
- Furo[3,2-c]pyridine-4-carbonitrile(9CI)
- Furo[3,2-C]Pyridine-4-Carbonitrile(WX683518)
- DTXSID50445280
- W10653
- MFCD12401017
- 190957-76-7
- AKOS023832269
- SCHEMBL23886248
- A924778
- CS-0036566
- AS-61845
- DB-265130
- furo3,2-cpyridine-4-carbonitrile
-
- MDL: MFCD12401017
- Inchi: 1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H
- InChI Key: QXJNYXFQOHPJPW-UHFFFAOYSA-N
- SMILES: O1C=CC2C(C#N)=NC=CC1=2
Computed Properties
- Exact Mass: 144.03242
- Monoisotopic Mass: 144.032362755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.82
furo3,2-cpyridine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B414905-2.5mg |
furo[3,2-c]pyridine-4-carbonitrile |
190957-76-7 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B414905-5mg |
furo[3,2-c]pyridine-4-carbonitrile |
190957-76-7 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B414905-25mg |
furo[3,2-c]pyridine-4-carbonitrile |
190957-76-7 | 25mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM121828-250mg |
Furo[3,2-c]pyridine-4-carbonitrile |
190957-76-7 | 95% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM121828-1g |
Furo[3,2-c]pyridine-4-carbonitrile |
190957-76-7 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D763820-100mg |
Furo[3,2-c]pyridine-4-carbonitrile |
190957-76-7 | 95% | 100mg |
$335 | 2024-06-07 | |
| eNovation Chemicals LLC | D763820-250mg |
Furo[3,2-c]pyridine-4-carbonitrile |
190957-76-7 | 95% | 250mg |
$570 | 2024-06-07 | |
| eNovation Chemicals LLC | D763820-1g |
Furo[3,2-c]pyridine-4-carbonitrile |
190957-76-7 | 95% | 1g |
$1140 | 2024-06-07 | |
| 1PlusChem | 1P002FEU-100mg |
Furo[3,2-c]pyridine-4-carbonitrile |
190957-76-7 | 98% | 100mg |
$290.00 | 2024-06-17 | |
| 1PlusChem | 1P002FEU-250mg |
Furo[3,2-c]pyridine-4-carbonitrile |
190957-76-7 | 98% | 250mg |
$508.00 | 2024-06-17 |
furo3,2-cpyridine-4-carbonitrile Suppliers
furo3,2-cpyridine-4-carbonitrile Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on furo3,2-cpyridine-4-carbonitrile
Introduction to Furo[3,2-cpyridine-4-carbonitrile] (CAS No. 190957-76-7)
Furo[3,2-cpyridine-4-carbonitrile] (CAS No. 190957-76-7) is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, combines a furan ring with a pyridine moiety and a nitrile group, making it a versatile scaffold for the development of novel bioactive molecules.
The structural composition of furo[3,2-cpyridine-4-carbonitrile] imparts several advantageous properties that make it an attractive candidate for medicinal chemistry applications. The presence of the furan ring contributes to its aromaticity and electronic characteristics, while the pyridine nitrogen and the nitrile group provide opportunities for hydrogen bonding and coordination interactions. These features are particularly valuable in designing molecules that can interact with biological targets such as enzymes and receptors.
In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds derived from furo[3,2-cpyridine-4-carbonitrile]. The nitrile group, in particular, has been shown to enhance binding affinity and metabolic stability in drug candidates. This has led to numerous studies aimed at synthesizing derivatives of this compound that exhibit improved pharmacokinetic profiles and therapeutic efficacy.
One of the most compelling aspects of furo[3,2-cpyridine-4-carbonitrile] is its role as a building block for more complex drug molecules. Researchers have leveraged its structural features to develop compounds with potential applications in various therapeutic areas, including oncology, inflammation, and neurology. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of key enzymes involved in cancer cell proliferation and survival.
The synthesis of furo[3,2-cpyridine-4-carbonitrile] involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the desired molecular framework.
Recent advancements in computational chemistry have further enhanced the design and optimization of molecules based on furo[3,2-cpyridine-4-carbonitrile]. Molecular modeling studies have provided valuable insights into the interactions between these compounds and their biological targets, enabling researchers to predict and fine-tune their pharmacological properties. This computational approach has significantly accelerated the drug discovery process by reducing the need for extensive experimental screening.
The pharmacological evaluation of furo[3,2-cpyridine-4-carbonitrile] derivatives has revealed promising results in preclinical studies. These studies have highlighted the compound's potential as an inhibitor of various disease-related pathways. For example, certain derivatives have shown inhibitory activity against kinases implicated in tumor growth and metastasis. Additionally, some analogs have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell function.
The development of novel synthetic routes for furo[3,2-cpyridine-4-carbonitrile] continues to be an area of active research. Innovations in synthetic chemistry aim to improve efficiency, scalability, and sustainability while maintaining high levels of chemical purity. Green chemistry principles have also been integrated into these processes to minimize environmental impact through the use of renewable resources and solvent-free reactions.
In conclusion, furo[3,2-cpyridine-4-carbonitrile] (CAS No. 190957-76-7) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile applications. Its role as a precursor for bioactive molecules underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. As research progresses, it is anticipated that new derivatives will be developed with enhanced therapeutic potential across multiple disease indications.
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